molecular formula C19H20BrNO4 B11692336 2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate

2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate

Cat. No.: B11692336
M. Wt: 406.3 g/mol
InChI Key: LPZMVRDCLHFJRG-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate is an organic compound that features a complex structure with multiple functional groups, including an ester, an amide, and an ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the esterification of 4-aminobenzoic acid with 2-methylpropanol to form 2-methylpropyl 4-aminobenzoate. This intermediate is then reacted with 4-bromophenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and amide functional groups.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate is unique due to its specific combination of functional groups and the presence of the bromine atom, which can be further modified to create a variety of derivatives with different properties and applications.

Properties

Molecular Formula

C19H20BrNO4

Molecular Weight

406.3 g/mol

IUPAC Name

2-methylpropyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C19H20BrNO4/c1-13(2)11-25-19(23)14-3-7-16(8-4-14)21-18(22)12-24-17-9-5-15(20)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22)

InChI Key

LPZMVRDCLHFJRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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